2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole
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Overview
Description
2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring, a piperidine ring, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole typically involves multiple steps, including the formation of the benzoxazole ring and the attachment of the piperidine and methylpyridine groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives and piperidine-containing molecules. Examples include:
- 2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole
- 2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
Uniqueness
What sets 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-12-16(6-9-20-14)23-13-15-7-10-22(11-8-15)19-21-17-4-2-3-5-18(17)24-19/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBSQIIDWARDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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